![molecular formula C16H12O3 B1200574 3'-Methoxyflavone CAS No. 53906-83-5](/img/structure/B1200574.png)
3'-Methoxyflavone
Overview
Description
3'-methoxyflavone is the parent member of the class of 3'-methoxyflavones that is flavone which carries a methoxy group at the 3'-position. It has a role as a plant metabolite.
Scientific Research Applications
Photophysical Properties
3'-Methoxyflavone (3MF) exhibits distinct photophysical properties compared to other flavonoids. Studies have shown that while flavone and 7-methoxyflavone largely form triplet states, 3MF demonstrates reduced triplet formation and is identified as a 1,4-biradical, acting as an electron donor. This characteristic highlights its unique behavior in photophysical processes (Christoff, Toscano, & Baader, 1996).
Antiviral Activities
4'-Hydroxy-3-methoxyflavones, closely related to 3'-methoxyflavone, have shown potent antiviral activities, particularly against picornaviruses like poliovirus and rhinovirus. Structural requirements for high activity include the 4'-hydroxyl and 3-methoxyl groups. One compound in this class demonstrated significant in vitro effectiveness against various rhinovirus serotypes (De Meyer et al., 1991).
Antiviral Agents in Plant Extracts
3-Methoxyflavones extracted from EUPHORBIA GRANTII stems have shown remarkable activities against picornaviruses and vesicular stomatitis virus, suggesting their potential as antiviral agents. These compounds are derivatives of 3-methylquercetin and exhibit the ability to protect host cells from viral-induced shutdown of cellular protein synthesis (Van Hoof et al., 1984).
Effects on Drug Resistance
Methoxyflavones, including derivatives of 3'-methoxyflavone, have been shown to inhibit the function of P-glycoprotein, potentially reversing multidrug resistance in cancer cells. This suggests their application in enhancing the effectiveness of chemotherapy drugs (Ohtani et al., 2007).
HIV-1 Reverse Transcriptase Inhibition
Certain methoxyflavones isolated from plants have shown activity against HIV-1. These compounds inhibit HIV-1 reverse transcriptase, a key enzyme in the virus's replication process. Their inhibitory activity varies with the degree of methoxylation, suggesting a potential avenue for the development of new HIV-1 inhibitors (Ortega et al., 2017).
Cancer Chemopreventive Properties
Methoxyflavones, including those related to 3'-methoxyflavone, are being investigated for their potential as cancer chemopreventive agents. These compounds show increased metabolic stability and enhanced bioavailability, making them promising candidates for preventing cancer development (Walle, 2007).
properties
IUPAC Name |
2-(3-methoxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEVPIBIYKKJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347292 | |
Record name | 3'-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxyflavone | |
CAS RN |
53906-83-5 | |
Record name | 3'-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.